molecular formula C37H54N12O9S B12382154 Tryglysin B

Tryglysin B

Cat. No.: B12382154
M. Wt: 843.0 g/mol
InChI Key: BYRBGTOJMKCWQB-POOCDACNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryglysin B is a ribosomally synthesized and posttranslationally modified peptide (RiPP) produced by the bacterium Streptococcus mutansThis compound is characterized by its unique Trp-Gly-Lys linkage and has been shown to inhibit the growth of several streptococcal species .

Preparation Methods

Tryglysin B can be prepared through both natural and synthetic routes. Naturally, it is produced by Streptococcus mutans via a quorum-sensing system that regulates a specialized biosynthetic operon. This operon features a radical-S-adenosyl-L-methionine enzyme that catalyzes the formation of the peptide . Synthetically, this compound can be generated in the laboratory using solid-phase peptide synthesis techniques, which involve the sequential addition of amino acids to a growing peptide chain .

Chemical Reactions Analysis

Tryglysin B undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tryglysin B has several scientific research applications:

Mechanism of Action

Tryglysin B exerts its effects by inhibiting the growth of competing streptococcal species. It is produced in response to quorum sensing signals and is exported out of the cell. Once outside the cell, this compound interacts with target bacteria, disrupting their cellular processes and inhibiting their growth. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to involve interference with cell wall synthesis or membrane integrity .

Comparison with Similar Compounds

Tryglysin B is unique due to its Trp-Gly-Lys linkage and its production by a radical-S-adenosyl-L-methionine enzyme. Similar compounds include:

This compound stands out due to its specific inhibitory activity against a narrow spectrum of bacteria, making it a promising candidate for targeted antimicrobial therapies.

Properties

Molecular Formula

C37H54N12O9S

Molecular Weight

843.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C37H54N12O9S/c1-19(2)31(40)36(56)47-26(13-29(39)50)34(54)49-28(17-59)35(55)46-25(11-20-14-42-23-8-4-3-7-22(20)23)32(52)43-16-30(51)45-24(9-5-6-10-38)33(53)48-27(37(57)58)12-21-15-41-18-44-21/h3-4,7-8,14-15,18-19,24-28,31,42,59H,5-6,9-13,16-17,38,40H2,1-2H3,(H2,39,50)(H,41,44)(H,43,52)(H,45,51)(H,46,55)(H,47,56)(H,48,53)(H,49,54)(H,57,58)/t24-,25-,26-,27-,28-,31-/m0/s1

InChI Key

BYRBGTOJMKCWQB-POOCDACNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N

Origin of Product

United States

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